Selectivity Profile Against Protein Tyrosine Phosphatases: SHP-1 vs. TC-PTP Differential
The target compound demonstrates a clear selectivity for SHP-1 over TC-PTP. In p-nitrophenyl phosphate (pNPP) hydrolysis assays, it inhibits the catalytic domain of human SHP-1 with an IC50 of 3,000 nM, while its IC50 against human TC-PTP is 19,000 nM [1]. This 6.3-fold selectivity window contrasts with the reference dual phosphatase inhibitor NSC-87877, which inhibits SHP-1 with an IC50 of 55–355 nM and SHP-2 with an IC50 of 318 nM, showing a distinct selectivity fingerprint .
| Evidence Dimension | In vitro phosphatase inhibition selectivity (SHP-1 IC50 vs. TC-PTP IC50) |
|---|---|
| Target Compound Data | SHP-1 IC50 = 3,000 nM; TC-PTP IC50 = 19,000 nM (6.3-fold selectivity for SHP-1) |
| Comparator Or Baseline | NSC-87877: SHP-1 IC50 = 55–355 nM; SHP-2 IC50 = 318 nM (different selectivity profile) |
| Quantified Difference | Target compound shows 6.3-fold SHP-1 preference; NSC-87877 shows approximately equipotent dual inhibition of SHP-1/SHP-2 |
| Conditions | pNPP substrate hydrolysis assay; recombinant human catalytic domain for SHP-1 and TC-PTP; preincubation 10–15 min (target compound); 15 min preincubation followed by 60 min substrate incubation (NSC-87877) |
Why This Matters
The moderate SHP-1 selectivity profile makes this compound a useful tool for probing SHP-1-mediated signaling pathways with reduced TC-PTP off-target activity, offering a distinct pharmacological tool differentiated from pan-phosphatase inhibitors.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). IC50 data: TC-PTP 1.90E+4 nM; SHP-1 3.00E+3 nM; yeast PTP1 1.20E+4 nM. Curated by ChEMBL. View Source
